molecular formula C10H9NO B1222171 2-Amino-1-naphthol CAS No. 606-41-7

2-Amino-1-naphthol

Cat. No. B1222171
CAS RN: 606-41-7
M. Wt: 159.18 g/mol
InChI Key: QPKNFEVLZVJGBM-UHFFFAOYSA-N
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Patent
US07632828B2

Procedure details

To dry DMF (60 mL) were added Pd2 dba3-CHCl3 (0.04 g, 0.038 mmol), and triethyl phosphite (0.04 mL, 0.229 mmol), and the solution was aged for 5 minutes at room temperature. The mixture was degassed with 3 nitrogen/vacuum cycles and stirred for 30 minutes until solution became yellow. Then the naphtholamine 145 (0.20 g, 0.80 mmol), CPI 5 (0.52 g, 0.88 mmol), and 2,6-lutidine (0.046 mL, 0.4 mmole) were added to the reaction solution and the resulting mixture was aged for 3 hours. Solvent was removed under reduced pressure and crude residue was purified by flash column chromatography with 97:3 CH2Cl2/MeOH to afford the desired couple product 146 as a yellow oil (0.47 g, 82% yield).
[Compound]
Name
145
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
P([O:8][CH2:9][CH3:10])(OCC)OCC.N1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:18].C[N:20]([CH:22]=O)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(Cl)(Cl)Cl>[NH2:20][C:22]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:18][CH:12]=[CH:13][CH:14]=2)[C:9]=1[OH:8] |f:3.4.5.6.7.8|

Inputs

Step One
Name
145
Quantity
0.2 g
Type
reactant
Smiles
Name
5
Quantity
0.52 g
Type
reactant
Smiles
Name
Quantity
0.046 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Two
Name
Quantity
0.04 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.04 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd].C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with 3 nitrogen/vacuum cycles
WAIT
Type
WAIT
Details
the resulting mixture was aged for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure and crude residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography with 97:3 CH2Cl2/MeOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C2=CC=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.